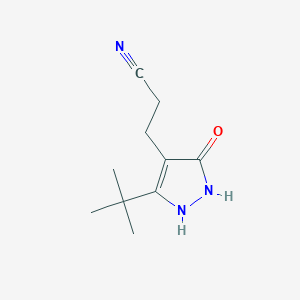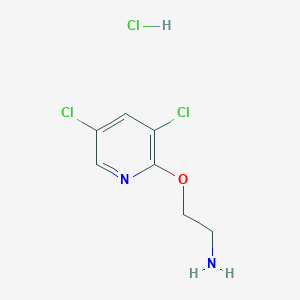![molecular formula C18H17F3N2O5S B1447994 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine CAS No. 1858240-22-8](/img/structure/B1447994.png)
1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine
Overview
Description
1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine is a synthetic organic compound characterized by its unique chemical structure, which incorporates a piperidine ring, a nitro group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine involves several key steps. One common method begins with the nucleophilic aromatic substitution of 4-nitro-2-(trifluoromethyl)phenol with a suitable sulfonyl chloride derivative. This reaction is typically carried out under mild conditions, often in the presence of a base such as potassium carbonate, to form the sulfonyl ether intermediate. The intermediate is then reacted with piperidine through a nucleophilic substitution reaction, resulting in the formation of the final compound. Industrial production methods may involve optimizations such as continuous flow synthesis to enhance yield and efficiency.
Chemical Reactions Analysis
1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine undergoes a variety of chemical reactions, including:
Oxidation
The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction
The sulfonyl group can be selectively reduced using reagents like lithium aluminum hydride.
Substitution
The trifluoromethyl group can be replaced by other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound finds applications in various scientific research domains:
Chemistry
It is used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology
It serves as a ligand in the study of molecular interactions with biological macromolecules.
Medicine
Industry
It is explored for its use in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine exerts its effects involves interactions with specific molecular targets. For instance, the nitro and trifluoromethyl groups may contribute to the compound's ability to interact with enzymes or receptors, leading to modulation of biological pathways. These interactions can result in various effects, such as inhibition of enzymatic activity or alteration of cellular signaling.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine exhibits unique properties due to the presence of the trifluoromethyl group, which imparts high electronegativity and metabolic stability. Similar compounds include:
1-({4-[4-Nitro-2-(methoxy)phenoxy]-phenyl}sulfonyl)piperidine: This variant lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
1-({4-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine: The amino group replaces the nitro group, potentially altering its interaction with biological targets.
Properties
IUPAC Name |
1-[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c19-18(20,21)16-12-13(23(24)25)4-9-17(16)28-14-5-7-15(8-6-14)29(26,27)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMNWUFDCBOFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)
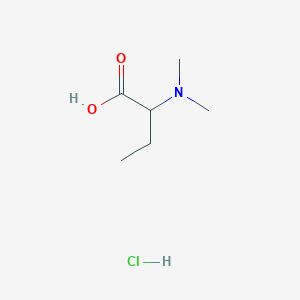

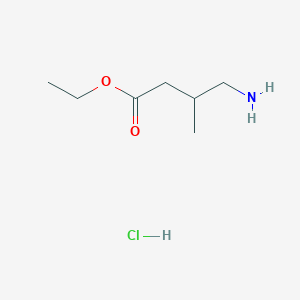
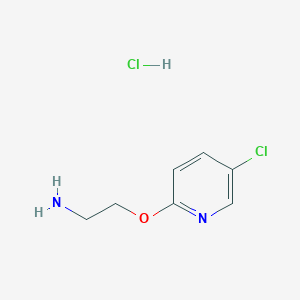
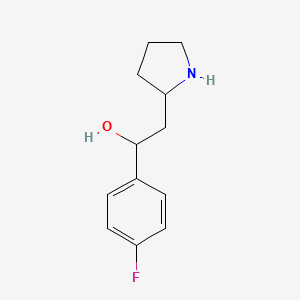

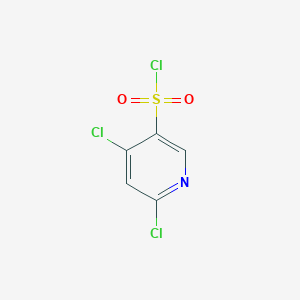

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)
![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)
